

# Generation and Characterization of Amdoxovir-Resistant HIV-1 Strains: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Amdoxovir	
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### Introduction

Amdoxovir (AMDX), a dioxolane guanosine analog, is a nucleoside reverse transcriptase inhibitor (NRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, Amdoxovir is converted in the body to its active triphosphate form, dioxolane guanosine triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme and causes chain termination upon its incorporation into the growing viral DNA strand. The emergence of drug-resistant viral strains is a significant challenge in antiretroviral therapy. Understanding the mechanisms of resistance to Amdoxovir and developing standardized methods for generating and characterizing resistant strains are crucial for evaluating its potential role in combination therapies and for the development of next-generation NRTIs.

These application notes provide detailed protocols for the in vitro generation of **Amdoxovir**-resistant HIV-1 strains and their subsequent genotypic and phenotypic characterization.

## **Mechanism of Action of Amdoxovir**

**Amdoxovir** is a prodrug of (-)- $\beta$ -D-dioxolane guanosine (DXG). Following oral administration, **Amdoxovir** is absorbed and rapidly converted to DXG by adenosine deaminase.[1]

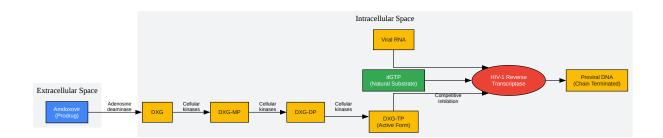


## Methodological & Application

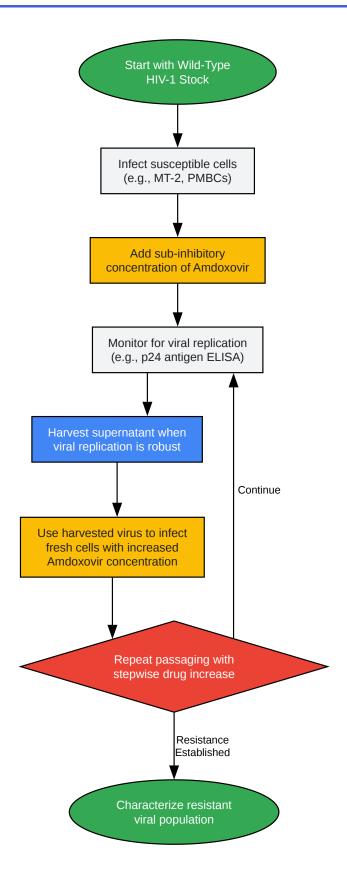
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Intracellularly, DXG is phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP. DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by HIV-1 reverse transcriptase. Once incorporated, DXG-TP leads to the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group.[2]









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## References

- 1. Prevalence, genotypic associations and phenotypic characterization of K65R, L74V and other HIV-1 RT resistance mutations in a commercial database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thebodypro.com [thebodypro.com]
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